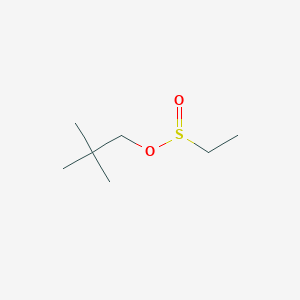![molecular formula C10H9N3O2 B14565473 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 61316-30-1](/img/structure/B14565473.png)
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method is favored due to its simplicity and efficiency. Another approach involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one at the oxygen atom, followed by electrophilic substitution at position 8 of the molecule .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.
Substitution: Electrophilic substitution primarily occurs at position 8 of the molecule.
Common Reagents and Conditions
Electrophilic Substitution: Electrophilic substitution reactions are facilitated by the presence of electron-donating groups on the pyridine ring.
Major Products Formed
The major products formed from these reactions include O-methylated derivatives and substituted pyridopyrimidines .
Scientific Research Applications
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with molecular targets such as DNA and enzymes. For instance, it has been shown to interact with calf thymus DNA via a groove mode of binding, facilitated by hydrogen bonds . Additionally, derivatives of this compound inhibit enzymes like dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: This compound is structurally similar and is used as an intermediate in the synthesis of biologically active heterocyclic compounds.
1,3,4-Oxadiazole- and 1,3,4-Thiadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines: These derivatives have shown anti-HIV-1 activity and are studied for their potential therapeutic applications.
Uniqueness
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is unique due to its specific substitution pattern and its ability to interact with DNA and inhibit key enzymes involved in disease pathways. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
61316-30-1 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c1-6-5-8(14)13-4-2-3-7(9(11)15)10(13)12-6/h2-5H,1H3,(H2,11,15) |
InChI Key |
VERJFRJLGBLGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(But-2-en-1-yl)oxy]-4-ethylbenzene](/img/structure/B14565416.png)
![7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B14565423.png)
![2-[2-(2-Prop-2-enoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-enyl carbonate](/img/structure/B14565424.png)
methyl]aniline](/img/structure/B14565432.png)





![Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate](/img/structure/B14565483.png)
